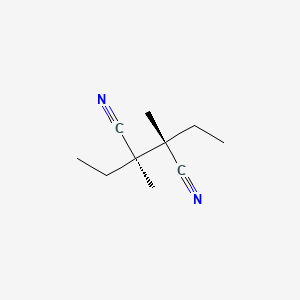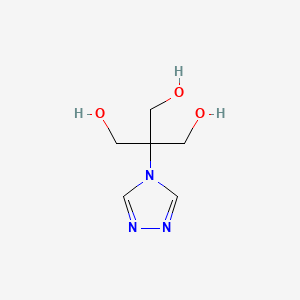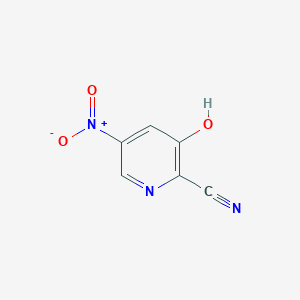
(S)-2-Amino-2-(4-fluoro-2-hydroxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-(4-fluoro-2-hydroxyphenyl)acetic acid: is a chiral amino acid derivative characterized by the presence of a fluorine atom and a hydroxyl group on the phenyl ring
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from commercially available precursors. One common method involves the fluorination of 2-hydroxyphenylacetic acid followed by amination.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts and specific reaction environments to control the stereochemistry of the final product.
Análisis De Reacciones Químicas
(S)-2-Amino-2-(4-fluoro-2-hydroxyphenyl)acetic acid: undergoes various types of chemical reactions:
Oxidation: The amino group can be oxidized to form the corresponding amine oxide.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and nucleophiles like halides (for substitution) are commonly used. Reaction conditions include controlled temperature and pH levels.
Major Products Formed: Products include amine oxides, alcohols, and various substituted derivatives.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical entities.
Biology: It can be used as a probe in biological studies to understand enzyme-substrate interactions.
Medicine: Potential therapeutic applications include its use as a precursor in drug synthesis and as a bioactive molecule in medicinal chemistry.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (S)-2-Amino-2-(4-fluoro-2-hydroxyphenyl)acetic acid exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to metabolism, signaling, and cellular processes.
Comparación Con Compuestos Similares
(S)-2-Amino-2-(4-fluoro-2-hydroxyphenyl)acetic acid: is compared with similar compounds such as:
(R)-2-Amino-2-(4-fluoro-2-hydroxyphenyl)acetic acid: The enantiomer with opposite stereochemistry.
2-Amino-2-(4-hydroxyphenyl)acetic acid: Lacks the fluorine atom.
2-Amino-2-(2-hydroxy-4-fluorophenyl)acetic acid: Different position of the hydroxyl group.
These compounds differ in their biological activity and chemical properties, highlighting the uniqueness of This compound .
Propiedades
Fórmula molecular |
C8H8FNO3 |
|---|---|
Peso molecular |
185.15 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(4-fluoro-2-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8FNO3/c9-4-1-2-5(6(11)3-4)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13)/t7-/m0/s1 |
Clave InChI |
CEEHNYLAEZDWQQ-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=C(C=C1F)O)[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC(=C(C=C1F)O)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B15224851.png)
![4,7-dichloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B15224858.png)

![3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15224866.png)
![2,4-Dichloro-7-(methylsulfonyl)thieno[3,2-d]pyrimidine](/img/structure/B15224871.png)



![7-[(5-aminopentyl)oxy]-N~4~-[1-(5-aminopentyl)piperidin-4-yl]-N~2~-[3-(dimethylamino)propyl]-6-methoxyquinazoline-2,4-diamine](/img/structure/B15224897.png)

